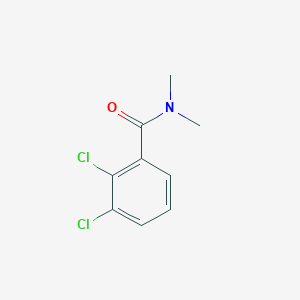

2,3-dichloro-N,N-dimethylbenzamide

Description

Significance of Dichlorinated Benzamide (B126) Scaffolds in Organic Chemistry

Dichlorinated benzamide scaffolds are of considerable importance in organic chemistry, primarily due to the profound influence of the chlorine substituents on the molecule's physicochemical properties. The presence and position of chlorine atoms on the aromatic ring can significantly alter the electronic environment, lipophilicity, and metabolic stability of the compound. These modifications are crucial in the design of bioactive molecules.

The dichlorination of the benzamide core can lead to enhanced biological activity. For instance, the introduction of chlorine atoms can promote stronger binding interactions with biological targets, often through halogen bonding. Furthermore, the steric bulk and electron-withdrawing nature of chlorine can influence the conformation of the molecule, locking it into a bioactive shape.

In the context of medicinal chemistry, dichlorinated benzamides have been investigated for a range of applications. For example, the related compound 2-amino-3,5-dichloro-N-methylbenzamide is a key intermediate in the synthesis of some pesticides. patsnap.com The substitution pattern is critical, as different isomers can exhibit vastly different biological effects.

Overview of Research Trajectories for N,N-Dimethylbenzamide Derivatives

N,N-dimethylbenzamide and its derivatives are a well-established class of compounds with diverse applications in chemical research. The N,N-dimethylamido group is a common feature in many biologically active molecules and serves as a versatile functional handle in organic synthesis.

Research into N,N-dimethylbenzamide derivatives has explored their utility as:

Hydrotropic Agents: N,N-dimethylbenzamide itself has been shown to act as a hydrotropic agent, capable of solubilizing drugs with low aqueous solubility. sigmaaldrich.com

Synthetic Intermediates: These compounds are valuable precursors in the synthesis of more complex molecules. For example, they can undergo reactions such as ortho-metalation, allowing for the introduction of various substituents on the aromatic ring.

Probes for Studying Reaction Mechanisms: The reactivity of the N,N-dimethylamido group and the adjacent aromatic ring has been the subject of mechanistic studies, including deuterium (B1214612) exchange labeling experiments. sigmaaldrich.com

The metabolic pathways of N,N-dimethylbenzamide have also been a subject of investigation, with studies showing that it can undergo N-demethylation by cytochrome P-450 enzymes. This understanding is crucial for the development of drug candidates containing this moiety.

Structural Context of the 2,3-dichloro-N,N-dimethylbenzamide Moiety

The specific structure of 2,3-dichloro-N,N-dimethylbenzamide presents a unique combination of features. The ortho and meta positioning of the two chlorine atoms on the phenyl ring creates a distinct electronic and steric profile compared to other dichlorinated isomers. This particular arrangement can influence the molecule's conformation and its potential interactions with biological macromolecules.

Below is a table summarizing the key chemical identifiers for 2,3-dichloro-N,N-dimethylbenzamide.

| Property | Value | Reference |

| CAS Number | 90526-00-4 | chemicalbook.com |

| Molecular Formula | C₉H₉Cl₂NO | bldpharm.com |

| Molecular Weight | 218.08 g/mol | bldpharm.com |

| SMILES Code | O=C(N(C)C)C1=CC=CC(Cl)=C1Cl | bldpharm.com |

The N,N-dimethyl substitution on the amide nitrogen prevents the formation of intermolecular hydrogen bonds, which can affect its physical properties such as melting and boiling points. This feature also influences its solubility characteristics and its ability to act as a hydrogen bond acceptor. The study of this specific moiety contributes to a deeper understanding of structure-activity relationships within the broader class of dichlorinated benzamides.

Properties

IUPAC Name |

2,3-dichloro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYECZRZFYDUHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro N,n Dimethylbenzamide

Established Synthetic Routes to Substituted N,N-Dimethylbenzamides

The creation of the N,N-dimethylbenzamide structure is a cornerstone of many synthetic pathways. For 2,3-dichloro-N,N-dimethylbenzamide, these routes are adapted to incorporate the specific dichlorinated pattern on the aromatic ring.

Amidation Reactions of Dichlorinated Benzoic Acid Precursors

A common and direct approach to 2,3-dichloro-N,N-dimethylbenzamide involves the formation of an amide bond between a 2,3-dichlorinated benzoic acid derivative and dimethylamine (B145610).

A highly effective method for amide synthesis is the conversion of a carboxylic acid to a more reactive acyl chloride. In this process, 2,3-dichlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 2,3-dichlorobenzoyl chloride. google.com This acid chloride is a highly reactive electrophile.

Subsequent reaction with dimethylamine, a process known as ammonolysis, leads to the formation of the desired 2,3-dichloro-N,N-dimethylbenzamide. The high reactivity of the acid chloride allows this reaction to proceed readily.

Table 1: Key Reactants in Acid Chloride Formation and Ammonolysis

| Reactant | Role |

|---|---|

| 2,3-Dichlorobenzoic acid | Starting material |

| Thionyl chloride | Chlorinating agent |

Direct condensation of 2,3-dichlorobenzoic acid with dimethylamine is another viable synthetic route. nih.gov This method typically requires the use of a coupling agent to facilitate the removal of water and promote amide bond formation. Various condensation or coupling agents can be employed to drive the reaction towards the product. units.it While potentially more direct than the acid chloride route, the efficiency of the condensation reaction is highly dependent on the chosen coupling agent and reaction conditions.

Table 2: Comparison of Amidation Strategies

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Formation | Two-step process involving a highly reactive intermediate. | High yields and fast reaction rates. | Requires handling of corrosive and moisture-sensitive reagents like thionyl chloride. |

Direct Halogenation Strategies for Benzamide (B126) Frameworks

An alternative to building the amide from a pre-halogenated precursor is to introduce the chlorine atoms onto an existing N,N-dimethylbenzamide framework. This approach relies on the ability to control the position of chlorination on the aromatic ring.

The direct chlorination of N,N-dimethylbenzamide presents a challenge in achieving the desired 2,3-dichloro substitution pattern. The directing effects of the amide group on the aromatic ring influence where the chlorine atoms will be added. Achieving high regioselectivity for the 2 and 3 positions often requires careful selection of the chlorinating agent and reaction conditions to favor this specific isomer over other possible dichlorinated products.

To enhance the selectivity and efficiency of the chlorination process, specific chlorinating agents are often employed. Trichloroisocyanuric acid (TCCA) has emerged as a versatile and effective reagent for the chlorination of various organic compounds, including amides. enamine.netresearchgate.netresearchgate.netsciencemadness.org TCCA is a stable, solid source of chlorine that can be used under milder conditions compared to gaseous chlorine. enamine.netwikipedia.org Its use in the chlorination of N,N-dimethylbenzamide can offer a more controlled reaction, potentially leading to a higher yield of the 2,3-dichloro isomer. researchgate.net The reaction conditions, such as the solvent and the presence of a catalyst, can be fine-tuned to optimize the regioselectivity of the chlorination. sciencemadness.org

Table 3: Common Chlorinating Agents

| Chlorinating Agent | Formula | Key Characteristics |

|---|---|---|

| Thionyl chloride | SOCl₂ | Highly reactive liquid, often used to form acid chlorides. |

Aromatic Electrophilic Substitution for N,N-Dimethylbenzamide Synthesis

The synthesis of N,N-dimethylbenzamide can be achieved through a direct, one-step aromatic electrophilic substitution reaction. quora.com This method involves the reaction of benzene (B151609) with dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.com The reaction is a type of Friedel-Crafts acylation where the dimethylcarbamoyl chloride acts as the acylating agent. quora.comnih.gov

The mechanism involves the formation of a highly electrophilic acylium ion intermediate generated from the interaction between the dimethylcarbamoyl chloride and the Lewis acid catalyst. This electrophile then attacks the electron-rich benzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product, N,N-dimethylbenzamide. quora.com Alternative approaches to forming the benzamide structure include reacting a benzene organometallic, such as a Grignard or organolithium reagent, with dimethylcarbamoyl chloride. echemi.com

One-Pot Synthesis Approaches for Related Benzamide Derivatives

One-pot synthesis, also known as telescopic synthesis, represents a streamlined approach where reactants are subjected to successive chemical reactions in a single reactor. youtube.com This methodology is increasingly applied to the synthesis of benzamide derivatives to improve efficiency and reduce waste. researchgate.netrasayanjournal.co.inorientjchem.orgichem.mdnih.gov

A key feature of one-pot synthesis is the minimization or complete avoidance of intermediate purification steps. youtube.comyoutube.com Traditional multi-step syntheses often require chromatographic separation or other purification techniques after each step to isolate the intermediate product. tosohbioscience.com These purification stages are not only time-consuming but can also lead to significant product loss. youtube.com In a one-pot procedure, intermediates are generated and consumed in the same reaction vessel, bypassing the need for isolation. youtube.comdissertationtopic.net This not only streamlines the workflow but also reduces the generation of solvent and material waste associated with purification, making the process more environmentally benign. youtube.com

Mechanistic Investigations and Optimization of Synthetic Pathways

Understanding the reaction mechanisms and optimizing synthetic conditions are crucial for developing efficient and selective methods for producing compounds like 2,3-dichloro-N,N-dimethylbenzamide.

Kinetic studies provide valuable insights into the mechanisms of chlorination reactions of amides and related aromatic compounds. The chlorination of various amides, including benzamide derivatives, has been shown to follow second-order kinetics, being first-order with respect to both the amide and the chlorine concentration. researchgate.netnih.gov

Investigations into the reactions of chlorine with different amides have determined that the apparent second-order rate constants are influenced by the electronic properties of the substituents on the amide structure. nih.gov For example, the rate constants for the reaction of chlorine with various amides decrease as the electron-donating character of the substituents on the amide nitrogen and the N-carbonyl carbon increases. nih.gov In a study on the chlorination of fenamic acids, which are structurally related to the target compound, the reactions were found to proceed rapidly, with apparent second-order rate coefficients (k_app) in the range of 360.0 to 446.7 M⁻¹s⁻¹. nih.gov The pH of the reaction medium also significantly affects the chlorination kinetics. nih.gov Kinetic studies on the chlorination of N-benzoyl valine by chloramine-T also demonstrated a first-order dependence on both the substrate and the oxidant. cyberleninka.ru

Table 1: Kinetic Data for Chlorination of Various Amides

| Amide | pH | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acetamide | 8 | 5.8 × 10⁻³ - 1.8 | 62-88 |

| N-methylformamide | 8 | 5.8 × 10⁻³ - 1.8 | 62-88 |

| N-methylacetamide | 8 | 5.8 × 10⁻³ - 1.8 | 62-88 |

| Benzamide | 8 | 5.8 × 10⁻³ - 1.8 | 62-88 |

| N-methylbenzamide | 8 | 5.8 × 10⁻³ - 1.8 | 62-88 |

| N-propylbenzamide | 8 | 5.8 × 10⁻³ - 1.8 | 62-88 |

| Mefenamic Acid | 7 | 446.7 | Not specified |

| Tolfenamic Acid | 8 | 393.3 | Not specified |

| Clofenamic Acid | 6 | 360.0 | Not specified |

Data compiled from multiple sources. nih.govnih.gov

Catalysis plays a pivotal role in directing the regioselectivity and enhancing the yield of synthetic reactions. In aromatic electrophilic substitution reactions, such as the chlorination of a benzamide, the choice of catalyst can determine the position of the incoming substituent on the aromatic ring. quora.com Lewis acids are commonly used catalysts in Friedel-Crafts type reactions. quora.com

The composition of the catalyst can influence its activity and selectivity. livescience.io For instance, in palladium-catalyzed amination reactions, the choice of ligand is critical for achieving high yields and controlling the reaction outcome. nih.gov The regioselectivity in nickel-catalyzed coupling reactions of alkynes is also highly dependent on the ligand employed. rsc.org In the synthesis of substituted benzamides, the use of specific catalysts can lead to the preferential formation of one regioisomer over others, which is crucial for obtaining the desired product, such as 2,3-dichloro-N,N-dimethylbenzamide, with high purity and yield. nih.gov The reaction medium and the nature of the reactants also influence the catalytic outcome. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3-dichloro-N,N-dimethylbenzamide |

| N,N-dimethylbenzamide |

| Benzene |

| Dimethylcarbamoyl chloride |

| Aluminum chloride |

| Acetamide |

| N-methylformamide |

| N-methylacetamide |

| Benzamide |

| N-methylbenzamide |

| N-propylbenzamide |

| Mefenamic Acid |

| Tolfenamic Acid |

| Clofenamic Acid |

| N-benzoyl valine |

| Chloramine-T |

| Grignard reagent |

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in the synthesis of N,N-dimethylbenzamides, influencing reaction rates, yields, and the solubility of reactants and intermediates. The synthesis of N,N-dimethylbenzamides, typically achieved through the reaction of a carboxylic acid derivative with dimethylamine, can be performed in a variety of organic solvents.

The selection of a suitable solvent often depends on the specific reactants and reaction conditions. For the preparation of o-amino-N,N-dimethylbenzamide from isatoic anhydride, a range of solvents have been utilized, with the choice impacting the reaction yield and purity. google.com Polar aprotic solvents like N,N-dimethylformamide (DMF) are particularly effective as they can dissolve a wide range of organic compounds and are well-suited for reactions involving polar species, such as nucleophilic substitutions. nih.gov

In some synthetic protocols, N,N-dimethylacetamide (DMAc) has been used not only as a solvent but also as a source of the dimethylamine group at high temperatures (160–165 °C). researchgate.net In instances where DMAc might be unsuitable, other high-boiling-point polar solvents like n-butanol have been substituted. researchgate.net Furthermore, green chemistry approaches have explored solvent-free conditions, for instance, using boric acid as a catalyst, which involves direct heating of the reactant mixture. researchgate.net

Table 1: Solvents Used in the Synthesis of N,N-Dimethylbenzamide Derivatives

| Solvent | Reactants | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Acetate | Isatoic Anhydride, Dimethylamino formic acid | Room Temperature, 4h | 98.0 | google.com |

| N,N-Dimethylformamide | Isatoic Anhydride, Dimethylamino formic acid | Room Temperature, 4h | 92.4 | google.com |

| Ethylene Dichloride | Isatoic Anhydride, Dimethylamine aqueous solution | Cooled then Room Temp, 5h | 85.0 | google.com |

| Toluene (B28343) | Isatoic Anhydride, Dimethylamino formic acid | Cooled then Room Temp, 6h | 81.3 | google.com |

| N,N-Dimethylacetamide | Benzoic Acid, 1,1'-Carbonyldiimidazole | 160-165 °C | 82 | researchgate.net |

This table is generated based on data for the synthesis of related N,N-dimethylbenzamide compounds.

Control of Byproduct Formation in Multi-Step Syntheses

The control of byproduct formation is essential for achieving high yields and purity of the target molecule in multi-step syntheses. In the context of amidation reactions to form compounds like 2,3-dichloro-N,N-dimethylbenzamide, several strategies are employed.

A primary method for controlling byproducts in reversible reactions, such as the direct condensation of a carboxylic acid and an amine, is the removal of a byproduct to shift the reaction equilibrium. For example, the removal of the volatile byproduct methanol (B129727) during the amidation of a fatty acid methyl ester drives the reaction forward and improves conversion. acs.org

The use of coupling reagents is a widespread technique to facilitate amide bond formation while minimizing side reactions. ucl.ac.uk These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. The choice of reagent can be critical; for instance, reagents like T3P and CDI are often preferred in larger-scale reactions. ucl.ac.uk Some coupling reagents are designed so that their byproducts are easily removed, simplifying purification. organic-chemistry.org

In reactions involving other parts of the molecule, such as the reduction of the aromatic ring, specific additives can prevent byproduct formation. During the Birch reduction of benzamide, the addition of ammonium (B1175870) chloride after the reduction step is crucial to neutralize the strongly basic alkoxide present, which otherwise can cause disproportionation of the desired product. pacific.edu

Table 2: Strategies for Byproduct Control in Benzamide Synthesis

| Strategy | Purpose | Example Reaction | Byproduct Managed | Reference |

|---|---|---|---|---|

| Byproduct Removal | Shift reaction equilibrium to favor product formation | Amidation of methyl esters | Methanol | acs.org |

| Coupling Reagents | Activate carboxylic acid, minimize side reactions | Amidation of carboxylic acids | Varies with reagent (e.g., DCU for DCC) | ucl.ac.uk |

| Additive Use | Prevent degradation or side reaction of the product | Birch reduction of benzamide | Prevents disproportionation | pacific.edu |

This table outlines general strategies applicable to the synthesis of the target compound and its analogs.

Chemical Reactivity and Derivatization of 2,3-dichloro-N,N-dimethylbenzamide

The reactivity of 2,3-dichloro-N,N-dimethylbenzamide is primarily dictated by the two chlorine substituents on the aromatic ring and the tertiary amide functional group.

Nucleophilic Substitution Reactions on the Aryl Halides

The chlorine atoms on the benzene ring are potential sites for nucleophilic aromatic substitution, where a nucleophile replaces one or both of the halogens. The electron-withdrawing nature of the amide group (-CON(CH3)2) activates the aryl halides towards such reactions.

While specific studies on the nucleophilic substitution of 2,3-dichloro-N,N-dimethylbenzamide with amines and thiols are limited, the principles of such reactions are well-established for related compounds. It is expected that this compound would react with strong nucleophiles like amines and thiols under appropriate conditions (e.g., heat, presence of a base or catalyst).

Studies on the desulfurization of thiols for nucleophilic substitution have shown that free amines can be employed as effective nucleophiles to form new carbon-nitrogen bonds. cas.cn This methodology tolerates a variety of functional groups. Benzyl thiols exhibit high reactivity in these transformations. cas.cn Similarly, the reaction of a related derivative, N,N-dimethylbenzamide diethylmercaptole, with various amines has been demonstrated to proceed, indicating the general susceptibility of the benzamide structure to reactions with amine nucleophiles. researchgate.net The reaction with amines would lead to the corresponding amino-substituted benzamides, while reaction with thiols would yield thioether derivatives. The reduced nucleophilicity of electron-deficient amines can lead to lower reaction yields. cas.cn

The relative positions of the two chlorine atoms and the amide group on the benzene ring influence their reactivity in nucleophilic aromatic substitution reactions. Based on general principles of physical organic chemistry, the chlorine atom at the 2-position (ortho to the amide group) is expected to be more activated towards nucleophilic attack than the chlorine at the 3-position (meta to the amide group). This is because the electron-withdrawing resonance effect of the carbonyl group is more pronounced at the ortho and para positions, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. The meta position is primarily influenced by the weaker inductive effect. Consequently, nucleophilic substitution would likely occur preferentially at the C-2 position.

Reduction Reactions of the Benzamide Moiety

The tertiary amide group of 2,3-dichloro-N,N-dimethylbenzamide can be reduced to the corresponding amine. In contrast, the aromatic ring can also be reduced under different conditions, leaving the amide group intact.

The reduction of tertiary benzamides like N,N-dimethylbenzamide to the corresponding benzylamines is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). stackexchange.com The mechanism involves the hydride attacking the carbonyl carbon, followed by the expulsion of an oxygen-aluminum complex, resulting in the formation of an iminium ion which is then further reduced to the tertiary amine. stackexchange.com

More recent and chemoselective methods have been developed that tolerate a wider range of functional groups. These include zinc-catalyzed and nickel-catalyzed hydrosilylation reactions, which can effectively reduce tertiary amides to amines under milder conditions. nih.govnih.gov These methods are advantageous as they can often proceed without affecting other sensitive groups that might be present in the molecule.

Conversely, the Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, typically reduces the aromatic ring of benzamides to a dihydrobenzamide, leaving the amide functional group unchanged. pacific.edupacific.edu This highlights the possibility of selectively targeting different parts of the molecule through the choice of reducing agent.

Table 3: Reduction Reactions of Benzamide Derivatives

| Reagent(s) | Moiety Reduced | Product | Reference |

|---|---|---|---|

| LiAlH4 | Amide Carbonyl | Tertiary Amine | stackexchange.com |

| Zinc Catalyst, Silane | Amide Carbonyl | Tertiary Amine | nih.gov |

| Nickel Catalyst, Silane | Amide Carbonyl | Tertiary Amine | nih.gov |

This table summarizes the outcomes of different reduction methods on benzamide and its N,N-dimethyl derivative.

Oxidative Transformations of the Compound

Direct oxidative transformations of 2,3-dichloro-N,N-dimethylbenzamide are not extensively documented in publicly available scientific literature. However, based on the reactivity of related compounds, certain oxidative pathways can be considered. For instance, the oxidation of the toluene precursor, 2,3-dichlorotoluene, to 2,3-dichlorobenzoic acid using reagents like nitric acid is a known industrial process. google.com This suggests that the aromatic ring of 2,3-dichloro-N,N-dimethylbenzamide would be relatively stable to oxidation under many conditions.

Potential oxidative reactions could target the N,N-dimethylamino group, though this is generally a robust functionality. Stronger oxidants might lead to N-demethylation or the formation of an N-oxide, but such reactions would likely require harsh conditions that could also affect other parts of the molecule.

Cyclization and Annulation Reactions Involving Benzamide Functionality

While specific examples of cyclization and annulation reactions starting from 2,3-dichloro-N,N-dimethylbenzamide are not readily found, the benzamide group is known to participate in such transformations. For related N,N-dimethylbenzamide derivatives, cyclization reactions have been reported. For example, N,N-dimethylbenzamide diethylmercaptole can undergo cyclization with reagents like ethylenediamine (B42938) and 2-aminoethanol to form heterocyclic compounds such as 2-phenylimidazoline and 2-phenyloxazoline, respectively. researchgate.net

In the context of 2,3-dichloro-N,N-dimethylbenzamide, intramolecular cyclization could potentially be induced, for instance, through functionalization of one of the chloro-substituents followed by reaction with the amide. However, without specific literature precedence, this remains a theoretical possibility. A study on the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involved a cyclization step, highlighting the utility of the amide functionality in forming ring structures in related molecules. dissertationtopic.net

Role as a Ligand in Metal Coordination Chemistry

The role of 2,3-dichloro-N,N-dimethylbenzamide as a ligand in metal coordination chemistry is not specifically detailed in the available literature. Generally, benzamides can act as ligands, coordinating to metal centers through the carbonyl oxygen atom. The N,N-dimethyl substitution in 2,3-dichloro-N,N-dimethylbenzamide would likely enhance the electron-donating ability of the carbonyl oxygen, potentially making it a more effective ligand than a primary or secondary benzamide.

The presence of the ortho-chloro substituent might introduce steric hindrance that could influence the mode of coordination or the stability of the resulting metal complex. While N,N-dimethylbenzamide itself has been shown to react with organometallic complexes, detailed studies on the coordination chemistry of its dichlorinated analogue are needed to fully understand its potential as a ligand. sigmaaldrich.com

Participation in Transition Metal Catalyzed Cross-Coupling Reactions

The presence of two chlorine atoms on the aromatic ring of 2,3-dichloro-N,N-dimethylbenzamide makes it a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.comevitachem.comnih.gov

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2,3-dichloro-N,N-dimethylbenzamide with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the substitution of one or both chlorine atoms with an aryl, vinyl, or alkyl group. The regioselectivity of the reaction would be an important consideration, with the relative reactivity of the chlorine atoms at the 2- and 3-positions being a key factor.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace one of the chlorine atoms with a nitrogen-containing nucleophile, such as an amine, to form a new C-N bond. google.comchemicalbook.comgoogle.comnih.govchemicalbook.comquora.com The choice of ligand is often crucial for the success of this transformation.

Heck Coupling: In a Heck reaction, one of the C-Cl bonds could react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to an alkenylated benzamide derivative. nih.govstackexchange.com

The table below summarizes the potential cross-coupling partners for 2,3-dichloro-N,N-dimethylbenzamide in these named reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst, base | Arylated/alkenylated/alkylated benzamide |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, base, phosphine (B1218219) ligand | Aminated benzamide |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst, base | Alkenylated benzamide |

It is important to note that the actual feasibility and outcome of these reactions with 2,3-dichloro-N,N-dimethylbenzamide would need to be determined experimentally. The electronic effects of the dichloro-substitution and the directing effect of the amide group would influence the reactivity and regioselectivity of these transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of "2,3-dichloro-N,N-dimethylbenzamide." These techniques provide detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-dichloro-N,N-dimethylbenzamide

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.60 | Multiplet |

| N-CH₃ (syn to C=O) | ~2.9 | Singlet |

| N-CH₃ (anti to C=O) | ~3.1 | Singlet |

| Note: These are predicted values and may differ from experimental data. |

Similar to ¹H NMR, specific experimental ¹³C NMR data for 2,3-dichloro-N,N-dimethylbenzamide is not widely published. However, the ¹³C NMR spectrum is anticipated to show distinct signals for each carbon atom in the molecule. This would include six signals for the aromatic carbons, one for the carbonyl carbon, and two for the N,N-dimethyl carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the amide group. The carbonyl carbon would appear at a characteristic downfield shift. The two methyl carbons would likely have slightly different chemical shifts due to the restricted rotation around the amide bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-dichloro-N,N-dimethylbenzamide

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~168 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C=O | ~138 |

| N-CH₃ (syn to C=O) | ~35 |

| N-CH₃ (anti to C=O) | ~39 |

| Note: These are predicted values and may differ from experimental data. |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the ¹⁵N nucleus in N,N-dimethylamides is sensitive to substituent effects on the aromatic ring and the degree of p-π conjugation in the amide bond. For N,N-dimethylbenzamides, the ¹⁵N chemical shifts are influenced by the electronic nature of the substituents on the benzene (B151609) ring. In sterically hindered amides, a deviation from planarity can lead to a significant change in the ¹⁵N chemical shift, reflecting a decrease in the amide resonance. rsc.org The ¹⁵N NMR spectrum of 2,3-dichloro-N,N-dimethylbenzamide would be expected to show a single resonance for the amide nitrogen.

Studies on a range of amides have shown that ¹⁵N NMR chemical shifts can be used to assess the electronic properties and electrophilicity of the amide bond. rsc.org The presence of two electron-withdrawing chlorine atoms on the aromatic ring in 2,3-dichloro-N,N-dimethylbenzamide would likely lead to a downfield shift of the ¹⁵N signal compared to unsubstituted N,N-dimethylbenzamide, indicating a more electron-deficient nitrogen environment.

Deuterium (B1214612) isotope effects on NMR chemical shifts are a sensitive probe for studying molecular structure, conformation, and hydrogen bonding. nih.gov In the context of amides, deuterium substitution at the N-H position (not present in N,N-dimethylbenzamide) can provide valuable information. However, isotope effects can also be observed over multiple bonds.

Four-bond deuterium isotope effects on ¹⁵N chemical shifts, denoted as ⁴ΔN(ND), have been observed in proteins and are dependent on the distance and stereochemical relationship between the nitrogen nucleus and the site of deuteration. researchgate.netnih.gov These effects are typically small, in the range of parts per billion (ppb). researchgate.net While direct experimental data for 2,3-dichloro-N,N-dimethylbenzamide is unavailable, the principles of deuterium isotope effects suggest that isotopic substitution in the methyl groups or on the aromatic ring could induce measurable shifts in the ¹³C and ¹H NMR spectra, providing subtle structural information. One-bond deuterium isotope effects on ¹⁵N chemical shifts (¹Δ¹⁵N(D)) are particularly sensitive to hydrogen bonding and the molecular conformation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of 2,3-dichloro-N,N-dimethylbenzamide would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

A strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The precise frequency of this band is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing chlorine atoms would likely shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted N,N-dimethylbenzamide.

Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-N stretching vibrations (around 1300-1400 cm⁻¹). The C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2,3-dichloro-N,N-dimethylbenzamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1640 - 1670 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1300 - 1400 |

| C-Cl | Stretch | < 800 |

| Note: These are predicted values and may differ from experimental data. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For 2,3-dichloro-N,N-dimethylbenzamide, with the chemical formula C₉H₉Cl₂NO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl). This calculated value serves as a benchmark for experimental HRMS results, which are crucial for confirming the molecular formula of newly synthesized or isolated compounds. HRMS is a powerful tool used in various fields for the unambiguous identification of compounds in complex mixtures. hnue.edu.vn

Table 2: Theoretical Isotopic Mass Calculation for C₉H₉Cl₂NO

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 9 | 12.000000 | 108.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 217.006120 |

This interactive table calculates the theoretical monoisotopic mass for 2,3-dichloro-N,N-dimethylbenzamide.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For 2,3-dichloro-N,N-dimethylbenzamide (molecular weight ~218.08 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 218.0. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. This technique validates the molecular weight of the compound, complementing the exact mass data from HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 2,3-dichloro-N,N-dimethylbenzamide is primarily determined by the electronic transitions associated with its aromatic ring and carbonyl group. The benzene ring itself exhibits characteristic absorptions, including a primary band around 202 nm and a secondary, fine-structured band near 255 nm. chemistwizards.com These are due to π→π* transitions, where an electron is excited from a bonding (π) to an anti-bonding (π*) molecular orbital. chemistwizards.comuobaghdad.edu.iq

The presence of the N,N-dimethylamido group (-CON(CH₃)₂) and the two chlorine atoms as substituents on the benzene ring modifies this absorption pattern. Both the carbonyl group and the chlorine atoms possess non-bonding electrons (n electrons). This allows for n→π* transitions, which are typically of lower intensity and occur at longer wavelengths than π→π* transitions. chemistwizards.comyoutube.com

Crucially, the amide group is in conjugation with the aromatic π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobaghdad.edu.iq As a result, the π→π* absorption bands are shifted to longer wavelengths (a bathochromic or red shift) and often increase in intensity (a hyperchromic effect) compared to unconjugated benzene. chemistwizards.com The chlorine atoms, acting as auxochromes, also contribute to this shift through the interaction of their lone-pair electrons with the ring's π-system. The resulting UV-Vis spectrum, with its characteristic absorption maxima (λ_max), provides a fingerprint of the conjugated electronic system of the molecule.

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact coordinates of atoms, from which molecular geometry, packing arrangements, and intermolecular interactions can be elucidated.

A review of public crystallographic databases indicates that the specific crystal structure for 2,3-dichloro-N,N-dimethylbenzamide has not been reported. Therefore, to illustrate the principles and the type of data obtained from such an analysis, the closely related analogue, N,N-dimethylbenzamide, will be referenced where appropriate.

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

A single-crystal X-ray diffraction analysis would provide the definitive molecular geometry of 2,3-dichloro-N,N-dimethylbenzamide. This includes precise measurements of bond lengths, bond angles, and torsion (dihedral) angles.

The table below illustrates the type of geometric data that is determined from a single-crystal X-ray diffraction study, using representative values for benzamide-type structures.

| Parameter | Description | Expected Value Range (Å or °) |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | 1.22 - 1.25 Å |

| C-N Bond Length | The length of the amide C-N bond. | 1.32 - 1.35 Å |

| Car-C(O) Bond Length | The bond connecting the phenyl ring to the carbonyl carbon. | 1.48 - 1.51 Å |

| C-Cl Bond Length | The bond between a ring carbon and a chlorine atom. | 1.72 - 1.75 Å |

| O=C-N Bond Angle | The angle within the amide group. | 120 - 123° |

| Car-C-O Bond Angle | The angle involving the aromatic ring and the carbonyl group. | 118 - 122° |

| Car-Car-C-N Torsion Angle | The dihedral angle describing the twist of the amide group relative to the phenyl ring. | Variable (highly conformation-dependent) |

Characterization of Supramolecular Structures and Packing Arrangements

Crystal packing describes how individual molecules are arranged in the crystal lattice. This supramolecular assembly is governed by a variety of intermolecular forces. In the case of 2,3-dichloro-N,N-dimethylbenzamide, the arrangement would be dictated by a balance of steric effects from the chlorine and N,N-dimethyl groups and weak non-covalent interactions.

Analysis of related structures shows that benzamides often form centrosymmetric dimers or chain-like structures in the solid state. The packing is frequently influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. For 2,3-dichloro-N,N-dimethylbenzamide, one would also investigate the potential for halogen bonding (C-Cl···O or C-Cl···π interactions), where the electropositive region on the chlorine atom interacts with an electron-rich region of a neighboring molecule. The specific arrangement defines the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

Hydrogen bonding is a critical directional interaction that significantly influences molecular conformation and crystal packing.

Intramolecular Hydrogen Bonding: The chemical structure of 2,3-dichloro-N,N-dimethylbenzamide lacks any traditional hydrogen bond donor groups, such as O-H or N-H. Therefore, it is incapable of forming classical intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: While it cannot donate hydrogen bonds, the carbonyl oxygen atom of the amide group is a potent hydrogen bond acceptor. In the absence of strong donors, weak C-H···O intermolecular hydrogen bonds are expected to be a key feature of the crystal packing. These interactions would likely involve the hydrogen atoms from the N-methyl groups or the aromatic C-H groups of one molecule interacting with the carbonyl oxygen of a neighboring molecule. The geometry of these interactions (H···O distance and C-H···O angle) would be precisely determined from the diffraction data. In related amide structures lacking N-H bonds, these C-H···O interactions are often responsible for linking molecules into chains or more complex three-dimensional networks.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are essential for understanding the electronic distribution and energy of a molecule, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. For a molecule like 2,3-dichloro-N,N-dimethylbenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. These calculations yield crucial information, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is used to compute a range of electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a key indicator of chemical reactivity and stability. Other properties such as dipole moment, polarizability, and hyperpolarizability, which describe the molecule's response to an external electric field, can also be determined.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to study electronic structure. While computationally more demanding than DFT, they can offer benchmark-quality results for molecular properties. For a detailed analysis of 2,3-dichloro-N,N-dimethylbenzamide, these high-level calculations would serve to validate the results obtained from DFT and provide a deeper understanding of electron correlation effects.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion and conformational changes over time. An MD simulation of 2,3-dichloro-N,N-dimethylbenzamide would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom to model its trajectory.

This technique is particularly valuable for analyzing the rotational barrier around the amide C-N bond, which is known to be significant in N,N-dimethylbenzamides due to partial double bond character. MD simulations can reveal the preferred conformations of the molecule in solution and the dynamics of the interplay between the dimethylamino group and the dichlorinated phenyl ring. Such simulations have been successfully applied to other complex benzamide (B126) derivatives to understand their stability and interactions within biological systems.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts. For 2,3-dichloro-N,N-dimethylbenzamide, these calculations would predict the resonance frequencies for each unique hydrogen and carbon atom. The predicted shifts would then be correlated with experimental spectra to confirm structural assignments. The accuracy of these predictions is often improved by considering solvent effects, for which various computational models exist.

Due to the hindered rotation around the C-N amide bond, the two N-methyl groups are often chemically non-equivalent, leading to distinct signals in the NMR spectrum, a phenomenon that computational models can predict and explain.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dichloro-N,N-dimethylbenzamide (Hypothetical Data) (Note: The following data is hypothetical and for illustrative purposes only, as no published computational data for this specific molecule could be found.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 7.2 - 7.8 |

| N-CH₃ (A) | ~2.9 |

| N-CH₃ (B) | ~3.1 |

| Aromatic-C | 125 - 140 |

| C=O | ~170 |

| N-CH₃ (A) | ~35 |

| N-CH₃ (B) | ~39 |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, performed on the optimized geometry of 2,3-dichloro-N,N-dimethylbenzamide, would identify the characteristic vibrational modes. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms.

The predicted frequencies and intensities help in assigning the peaks observed in experimental IR and Raman spectra. For instance, the calculation would pinpoint the frequency for the C=O (carbonyl) stretch, the C-N stretch, C-Cl stretches, and various aromatic ring vibrations. Comparing the computed spectrum with experimental data provides strong evidence for the molecule's structure.

Table 2: Illustrative Predicted Vibrational Frequencies for 2,3-dichloro-N,N-dimethylbenzamide (Hypothetical Data) (Note: The following data is hypothetical and for illustrative purposes only, as no published computational data for this specific molecule could be found.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=O Stretch | ~1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | ~1380 |

| C-Cl Stretch | 600 - 800 |

Reaction Mechanism Elucidation and Reactivity Prediction

Computational methods are instrumental in mapping out the potential reaction pathways for 2,3-dichloro-N,N-dimethylbenzamide, predicting its reactivity, and understanding the selectivity of its transformations.

Computational Studies on Regioselectivity in Halogenation and Substitution

While specific computational studies on the halogenation and substitution reactions of 2,3-dichloro-N,N-dimethylbenzamide are not extensively documented in publicly available literature, the principles of regioselectivity can be predicted using Density Functional Theory (DFT). The reactivity of the aromatic ring is governed by the electronic effects of the existing substituents: two chlorine atoms and an N,N-dimethylcarboxamide group.

The N,N-dimethylcarboxamide group (-CON(CH₃)₂) is a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing inductive effect and resonance. The chlorine atoms are also deactivating but are ortho-, para-directing. In the case of 2,3-dichloro-N,N-dimethylbenzamide, the potential sites for electrophilic attack are C4, C5, and C6.

Computational models, such as those analyzing Fukui functions or mapping electrostatic potential, can predict the most likely sites for electrophilic attack. mdpi.com DFT calculations on similar dichlorinated aromatic systems have been used to identify the most susceptible sites for nucleophilic or electrophilic attack. mdpi.com For this molecule, the directing effects of the substituents are conflicting. The C2-chloro and C3-chloro direct to positions 4 and 6, and 4 and 5, respectively. The amide group directs to position 5. Computational studies on the regioselectivity of N-alkylation reactions in other heterocyclic systems have shown that the reaction course is often governed by a 'steric approach control', a factor that would also be significant in this sterically crowded molecule. researchgate.net A comprehensive DFT study would be required to calculate the activation energies for substitution at each available position to definitively predict the regiochemical outcome.

Transition State Analysis for Key Reaction Steps

A key dynamic process in N,N-dimethylbenzamides is the rotation around the C-N amide bond. This rotation is hindered due to the partial double bond character of the C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl group. Computational chemistry allows for detailed analysis of the transition state (TS) of this rotational process.

For related N,N-dimethylamides, DFT calculations have shown that the transition state geometry involves a pyramidalization of the nitrogen atom and a lengthening of the C-N bond by approximately 0.07–0.08 Å. nih.gov Conversely, the C=O bond shortens slightly. nih.gov The energy barrier for this rotation is a critical parameter that can be accurately calculated. For the parent N,N-dimethylbenzamide, the rotational barrier is influenced by solvent polarity, with more polar solvents generally increasing the barrier. scispace.com

| Compound | Method/Basis Set | Solvent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | HF/6-31+G(d) | Gas Phase | 20.9 | scispace.com |

| N,N-Dimethylacetamide (DMA) | HF/6-31+G(d) | Gas Phase | 18.5 | scispace.com |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | DFT | Not Specified | 12.4 | nih.gov |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | DFT | Not Specified | 16.4 | nih.gov |

For 2,3-dichloro-N,N-dimethylbenzamide, the presence of the ortho-chlorine atom would be expected to sterically influence the rotational barrier, a hypothesis that can be quantified through transition state calculations.

Analysis of Intermolecular and Intramolecular Interactions

The chlorine and amide substituents create a unique electronic and steric environment that dictates the non-covalent interactions governing the molecule's conformation and its interactions with its environment.

Characterization of Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In the case of benzamides, an interaction between a substituent at the ortho position and the amide N-H proton can enforce planarity. However, in 2,3-dichloro-N,N-dimethylbenzamide, there is no amide proton.

Instead, potential weak C-H···O or C-H···Cl hydrogen bonds could be considered. However, a more relevant analysis comes from a combined computational and NMR study on ortho-chloro-N-methylbenzamide. nih.gov This study revealed that, unlike an ortho-fluoro substituent which forms a measurable hydrogen bond with the N-H proton, the ortho-chloro substituent does not create significant restrictions on the flexibility of the molecular backbone. nih.gov The effect of the ortho-chlorine was determined to be governed primarily by its size (steric hindrance) rather than by strong noncovalent intramolecular interactions like hydrogen bonding. nih.gov Extrapolating to 2,3-dichloro-N,N-dimethylbenzamide, it is unlikely that the C2-chlorine atom forms a significant intramolecular hydrogen bond with the N-methyl C-H groups.

Assessment of Steric and Electronic Effects of Substituents

The steric and electronic effects of the chloro and dimethylamido substituents in 2,3-dichloro-N,N-dimethylbenzamide are deeply intertwined and can be dissected using computational methods.

Electronic Effects: Both chlorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The N,N-dimethylcarboxamide group is also primarily electron-withdrawing. These effects combine to lower the electron density of the aromatic ring, influencing its reactivity in substitution reactions. DFT studies on substituted benzophenones have successfully correlated calculated LUMO energies with experimentally measured reduction potentials, providing a quantitative understanding of substituent electronic effects. researchgate.net

Steric Effects: The most significant steric interaction is caused by the chlorine atom at the C2 (ortho) position. This ortho-substituent can clash with the N,N-dimethylamido group, potentially forcing the amide group out of the plane of the aromatic ring. This would disrupt the π-conjugation between the carbonyl group and the ring, which has energetic consequences. Furthermore, the steric bulk of the ortho-chlorine is expected to increase the energy barrier to rotation around the C-N amide bond compared to the unsubstituted N,N-dimethylbenzamide. Computational studies on other sterically hindered systems have shown that bulky substituents can lead to a release of steric repulsion in a reaction's transition state, a counterintuitive finding that highlights the complexity of these interactions. nih.gov The interplay of steric and electronic factors is often nuanced; in some halogenated compounds, electronic effects are found to be weaker than steric effects, while in others, the reverse is true. chemrxiv.org

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect | Anticipated Impact |

|---|---|---|---|---|

| -Cl | C2 (ortho) | Electron-withdrawing (Inductive) | High | Increases amide bond rotational barrier; forces amide group out of plane. |

| -Cl | C3 (meta) | Electron-withdrawing (Inductive) | Low | Reduces electron density on the aromatic ring. |

| -CON(CH₃)₂ | C1 | Electron-withdrawing (Inductive/Resonance) | Moderate | Hinders rotation around C1-C(O) bond; sterically interacts with C2-Cl. |

Degradation Pathways and Environmental Fate of 2,3 Dichloro N,n Dimethylbenzamide

Biodegradation in Environmental Compartments

The fate of 2,3-dichloro-N,N-dimethylbenzamide in the environment is also heavily influenced by microbial activity. The presence of chlorine substituents and the amide group will be key factors determining its biodegradability.

The biodegradation of chlorinated benzenes is well-documented and provides insights into the likely fate of 2,3-dichloro-N,N-dimethylbenzamide.

Aerobic Biodegradation: Under aerobic conditions, bacteria are capable of degrading chlorinated benzenes with four or fewer chlorine atoms. nih.gov The initial step often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. nih.govresearchgate.net These intermediates are then further metabolized, ultimately leading to ring cleavage and mineralization to carbon dioxide and chloride ions. nih.gov Bacteria from genera such as Burkholderia and Pseudomonas are known to carry out these transformations. nih.gov

Anaerobic Biodegradation: In anaerobic environments, such as sediments and some subsurface soils, reductive dechlorination is the primary biodegradation mechanism for highly chlorinated benzenes. nih.govnih.gov This process involves the use of chlorinated compounds as electron acceptors by halorespiring bacteria, such as those from the genus Dehalococcoides. nih.gov Lower chlorinated benzenes are generally less readily dechlorinated under anaerobic conditions, and monochlorobenzene can be recalcitrant. nih.gov Therefore, the complete anaerobic degradation of 2,3-dichloro-N,N-dimethylbenzamide to non-chlorinated products may be a slow process.

The amide group in 2,3-dichloro-N,N-dimethylbenzamide can also be subject to microbial hydrolysis by amidase enzymes, which would yield 2,3-dichlorobenzoic acid and dimethylamine (B145610). The subsequent degradation of these products would depend on their own biodegradability.

The environmental half-life of a compound is a measure of its persistence in a particular environmental compartment. Without specific experimental data for 2,3-dichloro-N,N-dimethylbenzamide, its half-life can only be estimated based on the behavior of related compounds.

The following table provides a qualitative estimation of the environmental half-life, considering the factors discussed above.

| Environmental Compartment | Influencing Factors | Estimated Half-Life |

| Water (Aerobic) | Sunlight intensity (photolysis), microbial activity (aerobic biodegradation) | Weeks to months |

| Sediment (Anaerobic) | Redox potential, presence of halorespiring bacteria (anaerobic biodegradation) | Months to years |

It is important to note that these are estimations, and the actual half-life will vary significantly depending on specific environmental conditions such as temperature, pH, microbial population density, and the presence of other organic matter.

Identification of Microbial Metabolites and Degradation Pathways

The microbial degradation of a compound is a critical factor in determining its persistence and impact on ecosystems. This process involves microorganisms, such as bacteria and fungi, breaking down complex organic molecules into simpler substances. While specific studies identifying the microbial metabolites of 2,3-dichloro-N,N-dimethylbenzamide are not extensively detailed in the available literature, the general principles of microbial metabolism of aromatic compounds can be applied for hypothetical pathways.

Fungi, in particular, are known for their high oxidative capacity and are often used as biocatalysts to study metabolic pathways. nih.gov For instance, studies on the neuroprotective lactone 3-n-butylphthalide have utilized fungal biotransformation to produce key metabolites. nih.gov In these studies, fungi such as Penicillium and Botrytis species were effective in hydroxylating the parent compound, leading to the formation of metabolites like 3-n-butyl-10-hydroxyphthalide and 3-n-butyl-11-hydroxyphthalide, as well as an acid derivative. nih.gov

Based on these general principles, potential microbial degradation of 2,3-dichloro-N,N-dimethylbenzamide could involve hydroxylation of the aromatic ring, N-demethylation of the amide group, or cleavage of the amide bond, leading to the formation of various polar metabolites.

Table 1: Illustrative Microbial Metabolites of an Aromatic Compound (3-n-butylphthalide) This table, based on the biotransformation of 3-n-butylphthalide, illustrates the types of metabolites that can be formed through fungal catalysis. nih.gov

| Parent Compound | Biocatalyst (Example) | Resulting Metabolite | Type of Transformation |

| 3-n-butylphthalide | Penicillium spp. | 3-n-butyl-10-hydroxyphthalide | Hydroxylation |

| 3-n-butylphthalide | Botrytis spp. | 3-n-butyl-11-hydroxyphthalide | Hydroxylation |

| 3-n-butylphthalide | Fungal Strains | 3-n-butylphthalide-11-oic acid | Oxidation |

Thermal Degradation Studies and Decomposition Products

Thermal degradation occurs when a chemical breaks down at elevated temperatures. This is relevant for understanding its fate in scenarios such as incineration or industrial processes involving high heat. Specific experimental data on the thermal decomposition of 2,3-dichloro-N,N-dimethylbenzamide is limited. However, the decomposition of similar chlorinated aromatic amides would be expected to yield a mixture of smaller, and potentially hazardous, molecules.

Potential decomposition products could include chlorinated benzenes, phosgene, carbon oxides (CO, CO₂), and nitrogen oxides (NOx). The cleavage of the N,N-dimethylamino group could result in the formation of dimethylamine. The stability of the dichlorinated benzene (B151609) ring would influence the nature and extent of decomposition.

Table 2: Potential Thermal Decomposition Products of 2,3-dichloro-N,N-dimethylbenzamide This table presents hypothetical products based on the compound's structure, in the absence of specific experimental data.

| Product Category | Potential Decomposition Products |

| Chlorinated Aromatics | Dichlorobenzene isomers, Chlorinated benzonitriles |

| Nitrogen Compounds | Dimethylamine, Nitrogen oxides (NOx) |

| Carbon Compounds | Carbon monoxide (CO), Carbon dioxide (CO₂) |

| Other | Hydrogen chloride (HCl), Phosgene |

Oxidative Degradation Processes

Oxidative degradation involves the reaction of a chemical with oxidizing agents present in the environment, such as hydroxyl radicals in the atmosphere or water. This is a primary pathway for the transformation of organic pollutants. For 2,3-dichloro-N,N-dimethylbenzamide, oxidative processes would likely target the aromatic ring and the N-alkyl groups.

The reaction with hydroxyl radicals can lead to the addition of hydroxyl (-OH) groups to the benzene ring, forming various chlorinated and hydroxylated benzamide (B126) derivatives. Further oxidation could lead to ring cleavage. The N,N-dimethyl group is also susceptible to oxidative N-dealkylation, which would produce 2,3-dichloro-N-methylbenzamide and subsequently 2,3-dichlorobenzamide (B1301048).

Table 3: Potential Products from Oxidative Degradation This table outlines hypothetical products resulting from environmental oxidation processes.

| Transformation Pathway | Potential Degradation Product |

| Aromatic Hydroxylation | Hydroxylated 2,3-dichloro-N,N-dimethylbenzamide isomers |

| N-dealkylation | 2,3-dichloro-N-methylbenzamide |

| N-dealkylation | 2,3-dichlorobenzamide |

| Amide Hydrolysis | 2,3-dichlorobenzoic acid and Dimethylamine |

Methodologies for Environmental Fate Assessment

To predict how a chemical like 2,3-dichloro-N,N-dimethylbenzamide will behave in the environment, scientists use various modeling and assessment strategies. These tools help estimate its distribution, persistence, and potential for exposure.

Application of Fugacity Models

Fugacity models are mathematical tools used to predict the distribution of a chemical in different environmental compartments, such as air, water, soil, and sediment. ulisboa.pt The term "fugacity" can be understood as a chemical's "escaping tendency" from a particular phase. tul.cz By calculating and comparing the fugacity of a substance in adjacent compartments, scientists can predict the direction of its movement. tul.cz

These models range in complexity from Level I (describing simple equilibrium distribution) to Level IV (which accounts for non-equilibrium, non-steady-state conditions). ulisboa.pt A Level III model, for example, can predict chemical concentrations in a steady-state environment where equilibrium between compartments is not assumed. ulisboa.pt While these models have been applied to chemicals like chlorpyrifos (B1668852) and pentachlorophenol, their specific application to 2,3-dichloro-N,N-dimethylbenzamide is not documented in the reviewed literature. nih.govresearchgate.net

Table 4: Levels of Fugacity Models ulisboa.pt

| Model Level | System Characteristics | Description |

| Level I | Equilibrium, Stable, Non-flowing | Predicts the equilibrium partitioning of a fixed amount of chemical in a closed system. |

| Level II | Equilibrium, Stable, Flowing | Includes advective transport and degradation processes, but still assumes equilibrium. |

| Level III | Non-equilibrium, Stable, Flowing | Assumes a steady state but does not assume equilibrium between compartments, allowing for more realistic concentration predictions. |

| Level IV | Non-equilibrium, Non-stable, Flowing | The most complex level, it models changes in emissions and environmental conditions over time. |

Integrated Testing Strategies for Environmental Risk Assessment

Integrated Testing Strategies (ITS) represent a modern approach to chemical risk assessment, aiming to provide effective hazard evaluation while reducing reliance on animal testing. researchgate.netnih.gov An ITS combines data from multiple sources, including in vitro tests (using cells), in silico methods (computer modeling like QSARs), and existing chemical information, into a single, weight-of-evidence-based decision-making process. altex.orgd-nb.info

These strategies are designed to be efficient and scientifically sound, focusing on understanding a chemical's mechanism of action. d-nb.info For instance, an ITS for assessing environmental degradation would integrate results from various tests and models to build a comprehensive picture of a substance's persistence and transformation pathways. researchgate.net This approach is crucial for evaluating the vast number of chemicals for which limited toxicological data exists. researchgate.net

Table 5: Key Components of an Integrated Testing Strategy (ITS) Framework

| Component | Description | Example |

| In Silico Methods | Computational tools that predict a chemical's properties and effects based on its structure. | Quantitative Structure-Activity Relationship (QSAR) models. |

| In Vitro Assays | Tests performed on cells or biological molecules outside a living organism. | Cell-based assays to measure cytotoxicity or specific mechanistic endpoints. altex.org |

| Existing Data | Use of available information on the target chemical or structurally similar analogues. | Data from previous studies, chemical databases. |

| Weight of Evidence | A process for combining and evaluating all available information to reach a conclusion. | Combining in silico predictions with in vitro results to assess a hazard without new animal testing. |

Advanced Applications and Research Utility in Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2,3-dichloro-N,N-dimethylbenzamide serves as a pivotal intermediate, typically derived from the reaction of 2,3-dichlorobenzoyl chloride with dimethylamine (B145610). This foundational structure provides a stable scaffold upon which further chemical modifications can be performed to construct elaborate target molecules.

The dichlorinated phenyl motif is a common feature in many active agrochemical compounds. The specific 2,3-dichloro substitution pattern offers a unique electronic and steric profile that can be exploited in the design of new pesticides.

While not a direct precursor in the most common commercial synthesis routes, 2,3-dichloro-N,N-dimethylbenzamide represents a structural analogue and potential intermediate for derivatives of anthranilic diamide (B1670390) insecticides. Key commercial insecticides in this class, such as chlorantraniliprole, are built upon chlorinated and N-alkylated benzamide (B126) backbones. For instance, the crucial intermediate 2-amino-5-chloro-N,3-dimethylbenzamide shares the core N-methylbenzamide structure, highlighting the importance of this chemical class in developing potent insecticidal agents. equationchemical.comscribd.com The development of novel insecticides often involves exploring different substitution patterns on the phenyl ring to optimize efficacy and selectivity, positioning 2,3-dichloro-N,N-dimethylbenzamide as a valuable starting point for such research.

Dichlorinated benzoic acid derivatives are fundamental to the synthesis of various herbicides. By modifying the functional groups on this core structure, chemists can develop new herbicides with improved properties. The conversion of 2,3-dichlorobenzoic acid into its N,N-dimethylamide derivative, 2,3-dichloro-N,N-dimethylbenzamide, provides a stable, yet reactive, handle for further synthetic transformations in the development of novel herbicidal compounds. google.com

The 2,3-dichlorobenzoyl framework is a key component in several pharmaceutically active molecules. The synthesis of these drugs often involves the use of 2,3-dichlorobenzoic acid or its highly reactive derivative, 2,3-dichlorobenzoyl chloride, to form amide bonds with complex amine-containing scaffolds. google.comgoogle.com Therefore, 2,3-dichloro-N,N-dimethylbenzamide is a closely related and synthetically relevant intermediate in this field.

Research has demonstrated the use of 2,3-dichlorobenzoyl chloride in synthesizing potent inhibitors of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov Similarly, molecules containing the 2,3-dichlorobenzamide (B1301048) moiety have been synthesized and evaluated as potentiators for specific N-methyl-D-aspartate (NMDA) receptors, which are important targets for neurological disorders. nih.gov In these multi-step syntheses, the formation of an amide bond from a 2,3-dichlorobenzoyl precursor is a critical step.

Table 1: Examples of Pharmaceutical Scaffolds Derived from 2,3-Dichlorobenzoyl Precursors

| Target Molecule Class | Therapeutic Area | Key Precursor | Reference |

| N-benzyloxyphenyl benzamides | Anti-parasitic (Trypanosomiasis) | 2,3-dichlorobenzoyl chloride | nih.gov |

| Tetrahydroisoquinoline-based amides | Neurology (NMDA Receptor Potentiators) | 2,3-dichlorobenzoic acid | nih.gov |

| 1,2,4-Triazoles | Anticonvulsant (e.g., Lamotrigine) | 2,3-dichlorobenzoyl chloride | google.comgoogle.commpdkrc.edu.in |

The compound's utility extends to general organic synthesis where a robust and functionalized aromatic building block is required. The amide group is relatively stable but can be subjected to reduction or other transformations under specific conditions. The two chlorine atoms on the benzene (B151609) ring can also be manipulated, for example, through metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes 2,3-dichloro-N,N-dimethylbenzamide a valuable intermediate for constructing a diverse array of complex organic molecules for materials science and chemical biology. nih.govnih.gov

Building Block for Agrochemical Synthesis

Reagent in Specialized Organic Transformations

Beyond its role as a structural building block, 2,3-dichloro-N,N-dimethylbenzamide has potential utility as a reagent in specialized reactions. The electron-withdrawing nature of the chlorine atoms and the amide group can influence the reactivity of the aromatic ring. This makes it a candidate for studies involving nucleophilic aromatic substitution (SNAr) reactions, where one or both chlorine atoms could be displaced by a suitable nucleophile under specific conditions.

Furthermore, the oxygen and nitrogen atoms of the amide group can act as coordinating sites for metal ions. This suggests potential applications in organometallic chemistry, where it could serve as a ligand to stabilize catalytic species or as a directing group to control the regioselectivity of transformations on the aromatic ring.

Application in Acylcycloproparene Formation

Acylcycloproparenes are a class of strained ring systems that have garnered interest in organic synthesis due to their unique reactivity and potential as intermediates for more complex molecules. The formation of these structures often involves intramolecular cyclization reactions where a suitable acyl precursor is employed. The N,N-dimethylbenzamide moiety of 2,3-dichloro-N,N-dimethylbenzamide can be envisioned as a stable and electron-withdrawing group that could influence the reactivity of adjacent positions on the aromatic ring, potentially facilitating the necessary bond formations for creating cycloproparene systems. The chlorine substituents also provide handles for cross-coupling reactions, which could be integral to constructing the requisite precursors for acylcycloproparene synthesis.

Methodological Advancements in Synthetic Chemistry

The practical utility of any chemical compound in large-scale synthesis is heavily dependent on the efficiency, scalability, and sustainability of its production. Research efforts have been directed towards optimizing the synthesis of 2,3-dichloro-N,N-dimethylbenzamide and similar compounds to meet the demands of various applications.

Optimization of Reaction Efficiency and Overall Yield

The optimization of synthetic protocols is crucial for maximizing the output of 2,3-dichloro-N,N-dimethylbenzamide while minimizing waste and cost. Key parameters that are often targeted for optimization include reaction temperature, catalyst loading, solvent choice, and reaction time. The table below illustrates a hypothetical optimization study for the amidation of 2,3-dichlorobenzoyl chloride with dimethylamine, a common route to 2,3-dichloro-N,N-dimethylbenzamide.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Dichloromethane | 25 | 12 | 75 |

| 2 | DMAP (0.1 eq) | Dichloromethane | 25 | 4 | 92 |

| 3 | DMAP (0.1 eq) | Tetrahydrofuran | 25 | 4 | 88 |

| 4 | DMAP (0.05 eq) | Dichloromethane | 25 | 6 | 90 |

| 5 | DMAP (0.1 eq) | Dichloromethane | 0 | 8 | 85 |

This table is for illustrative purposes and does not represent actual experimental data.

In-Process Monitoring and Purity Assessment for Scalable Production